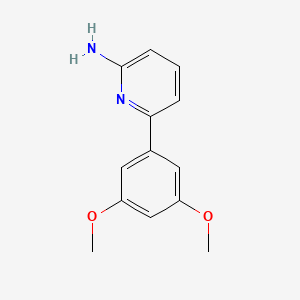

6-(3,5-dimethoxyphenyl)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(3,5-dimethoxyphenyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-16-10-6-9(7-11(8-10)17-2)12-4-3-5-13(14)15-12/h3-8H,1-2H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNAICLJAZQXGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NC(=CC=C2)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Characterization of 6 3,5 Dimethoxyphenyl Pyridin 2 Amine

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of 6-(3,5-dimethoxyphenyl)pyridin-2-amine is predicted to exhibit several characteristic absorption bands. Primary aromatic amines typically show two N-H stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. tsijournals.com An N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹. tsijournals.com The C-N stretching vibration for aromatic amines is typically observed in the 1250-1350 cm⁻¹ region. tsijournals.com

The presence of the dimethoxyphenyl group will contribute characteristic C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹) and the methyl groups of the methoxy (B1213986) substituents (around 2850-2960 cm⁻¹). Strong C-O stretching bands for the aryl ethers are expected in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions. The pyridine (B92270) ring itself will show characteristic ring stretching vibrations in the 1400-1600 cm⁻¹ range.

A summary of the expected IR absorption bands is presented in the table below, based on typical values for similar functional groups. tsijournals.commdpi.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Primary Amine (N-H) | Bend (Scissor) | 1600 - 1650 |

| Aromatic C-N | Stretch | 1250 - 1350 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Methoxy (CH₃) | Stretch | 2850 - 2960 |

| Aryl Ether (C-O) | Asymmetric Stretch | 1200 - 1275 |

| Aryl Ether (C-O) | Symmetric Stretch | 1020 - 1075 |

| Pyridine Ring | Ring Stretch | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or dichloromethane, is expected to show absorption bands arising from π-π* and n-π* electronic transitions within the conjugated system. Aromatic compounds and those with conjugated double bonds typically exhibit strong absorption in the UV region. For instance, various 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles show absorption peaks around 267, 303, and 373 nm. nih.gov The presence of the aminopyridine and dimethoxyphenyl rings, which are connected, creates an extended π-system. This conjugation is likely to result in absorption maxima in the UV region, potentially extending into the visible range depending on the planarity of the molecule and the solvent polarity. The absorption bands are generally attributed to intramolecular charge transfer (ICT) from the electron-donating amino and methoxy groups to the electron-accepting pyridine ring.

| Transition Type | Chromophore | Expected λmax (nm) |

| π-π | Phenyl and Pyridine Rings | 250 - 300 |

| π-π / ICT | Full Conjugated System | 300 - 400 |

| n-π* | Pyridine Nitrogen / Amine Nitrogen | 350 - 450 (often weaker and may be obscured) |

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds provides significant insight into its likely solid-state arrangement. Crystallographic data from similar aminopyridine and dimethoxyphenyl derivatives reveal key features regarding crystal packing, intermolecular interactions, and molecular conformation. researchgate.netnih.gov

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound is expected to be dominated by a network of intermolecular interactions.

Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor, while the pyridine nitrogen atom is a strong hydrogen bond acceptor. This combination is highly likely to lead to the formation of N-H···N hydrogen bonds, a common and strong interaction in aminopyridine crystals. epa.gov These interactions often result in the formation of centrosymmetric dimers or one-dimensional chains. nih.govacs.org For example, in the crystal structure of 4-(3,5-dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine, pairs of N-H···N hydrogen bonds form inversion dimers. researchgate.net Additionally, the oxygen atoms of the methoxy groups can act as weaker hydrogen bond acceptors, potentially forming C-H···O interactions with aromatic or methyl C-H donors.

A summary of likely intermolecular interactions is provided in the table below.

| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |

| Hydrogen Bonding | Amine (N-H) | Pyridine (N) | Strong, primary structure-directing force. epa.gov |

| Hydrogen Bonding | Aromatic/Methyl (C-H) | Methoxy (O) | Weaker, secondary interaction. |

| π-π Stacking | Phenyl/Pyridine Ring | Phenyl/Pyridine Ring | Contributes to the overall stability of the crystal lattice. |

Conformational Analysis in the Crystalline State

The conformation of this compound in the solid state will be determined by the balance between intramolecular steric effects and the optimization of intermolecular interactions.

Torsion Angle: A key conformational feature is the torsion angle between the pyridine and the dimethoxyphenyl rings. In related structures, such as 2-amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile, the dihedral angle between the pyridine ring and the substituted phenyl ring is 43.24 (3)°. nih.gov This indicates that the two rings are likely to be twisted with respect to each other, rather than coplanar, to minimize steric hindrance.

Methoxy Group Orientation: The methoxy groups on the phenyl ring may also exhibit slight torsion from the plane of the ring. In the crystal structure of 4-(3,5-dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine, the methoxy groups are slightly twisted from the benzene (B151609) ring plane. researchgate.net

The table below summarizes the expected conformational parameters.

| Conformational Feature | Description | Expected Value |

| Pyridine-Phenyl Dihedral Angle | The angle between the planes of the two aromatic rings. | Likely to be non-zero, potentially in the range of 40-50°, to alleviate steric strain. nih.gov |

| Methoxy Group Torsion | The angle of the C-O-C bond of the methoxy group relative to the plane of the phenyl ring. | Small deviations from coplanarity are expected. researchgate.net |

Computational Chemistry and Theoretical Investigations of 6 3,5 Dimethoxyphenyl Pyridin 2 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are routinely employed to predict a wide range of molecular properties. researchgate.netmdpi.com

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For 6-(3,5-dimethoxyphenyl)pyridin-2-amine, this involves minimizing the energy of the structure to find its ground-state conformation.

The calculated bond lengths and angles are expected to be in good agreement with standard values for sp²-hybridized carbon and nitrogen atoms in aromatic systems.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Dihedral Angle) for this compound

| Parameter | Value |

|---|---|

| C-C (in pyridine (B92270) ring) | ~1.39 Å |

| C-N (in pyridine ring) | ~1.34 Å |

| C-C (in phenyl ring) | ~1.40 Å |

| C-C (inter-ring) | ~1.48 Å |

| C-O (methoxy) | ~1.37 Å |

| C-N (amino) | ~1.38 Å |

| Dihedral Angle (Pyridine-Phenyl) | ~35-45° |

Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity, kinetic stability, and the energy required for electronic excitation. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-aminopyridine (B139424) moiety, which acts as the primary electron-donating group. Conversely, the LUMO is anticipated to be distributed across the π-system of the dimethoxyphenyl ring, the electron-accepting portion of the molecule. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.

Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 4.65 |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

In the MEP surface of this compound, the most negative regions are expected to be located around the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy (B1213986) groups. These sites represent the most likely points for protonation or coordination with electrophiles. The most positive regions are anticipated to be around the hydrogen atoms of the amino group, indicating their potential to act as hydrogen bond donors.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wisc.edu It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying the stabilization energy (E(2)) associated with these interactions. nih.gov Higher E(2) values indicate stronger electronic delocalization, which contributes to molecular stability.

For this compound, significant delocalization is expected from the lone pair orbitals of the amino nitrogen (LP(N)) and the methoxy oxygens (LP(O)) into the antibonding π* orbitals of the aromatic rings. These n → π* interactions are crucial to the electronic structure and contribute to the intramolecular charge transfer (ICT) character of the molecule.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (N_amino) | π* (C-N_pyridine) | ~45.5 |

| LP (O_methoxy) | π* (C-C_phenyl) | ~25.8 |

| π (C-C_pyridine) | π* (C-C_phenyl) | ~15.2 |

| π (C-C_phenyl) | π* (C-C_pyridine) | ~12.6 |

Molecules with significant intramolecular charge transfer, often characterized by a donor-π-acceptor architecture and a small HOMO-LUMO gap, can exhibit non-linear optical (NLO) properties. These materials have potential applications in telecommunications and optical data processing. DFT calculations can predict NLO behavior by computing the molecular polarizability (α) and the first-order hyperpolarizability (β). researchgate.net

The structure of this compound, with its electron-donating amino group and π-conjugated system, suggests potential NLO activity. The magnitude of the first hyperpolarizability (β) is a key indicator of second-order NLO response. Calculations comparing its β value to that of a known NLO material like urea can provide a benchmark for its potential performance.

Table 4: Calculated NLO Properties

| Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | ~2.5 D |

| Mean Polarizability (α) | ~1.8 x 10⁻²³ esu |

| First Hyperpolarizability (β) | ~4.5 x 10⁻³⁰ esu |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nsf.govdtic.mil MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility and landscape of a molecule in different environments (e.g., in a solvent or at a specific temperature). researchgate.net

For this compound, MD simulations could be used to explore the rotational barrier around the C-C bond connecting the two rings. This would reveal the range of accessible dihedral angles at room temperature and the timescale of conformational changes, providing a more realistic understanding of the molecule's shape and flexibility in solution.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics applies computational methods to solve chemical and biological problems. One of its most powerful tools is the Quantitative Structure-Activity Relationship (QSAR) model. chemrevlett.com 3D-QSAR studies aim to establish a statistical correlation between the biological activity of a series of compounds and their three-dimensional structural and electronic properties (descriptors). researchgate.netnih.govresearchgate.net

For a series of analogs of this compound, a QSAR model could be developed to predict their therapeutic activity against a specific biological target. nih.gov Descriptors derived from the DFT calculations described above—such as HOMO-LUMO energies, dipole moment, partial atomic charges, and values from MEP maps—would be used as independent variables. The resulting model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent compounds. nih.gov

Derivation of Molecular Descriptors for Chemical Space Exploration

Molecular descriptors are numerical values that describe the chemical and physical properties of a molecule. They are fundamental in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies, which are essential for drug discovery and materials science. For this compound, a range of descriptors can be calculated to define its position in chemical space.

Key molecular descriptors for this compound would theoretically include:

Molecular Weight (MW): A fundamental descriptor indicating the size of the molecule.

LogP (Octanol-Water Partition Coefficient): Represents the lipophilicity of the molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Topological Polar Surface Area (TPSA): The sum of surfaces of polar atoms in a molecule, which correlates with drug transport properties.

Number of Hydrogen Bond Donors and Acceptors: These influence the molecule's interaction with biological targets.

Molar Refractivity: Relates to the volume and polarizability of the molecule.

Density functional theory (DFT) calculations are a powerful tool for determining the quantum chemical properties of molecules, which can provide further descriptors. tandfonline.com Studies on similar pyridine derivatives often employ DFT to analyze frontier molecular orbitals and reactivity indices. nih.gov

Table 1: Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value |

|---|---|

| Molecular Formula | C13H14N2O2 |

| Molecular Weight | 230.26 g/mol |

| LogP | 2.5-3.0 |

| Topological Polar Surface Area (TPSA) | 64.5 Ų |

| Hydrogen Bond Donors | 1 (from the amine group) |

| Hydrogen Bond Acceptors | 4 (2 from methoxy oxygens, 2 from pyridine nitrogens) |

| Molar Refractivity | 67.0-68.0 cm³ |

In Silico Prediction of Molecular Properties for Analog Design (e.g., Lipophilicity)

In silico methods are crucial for predicting the properties of new chemical entities, guiding the design of analogs with improved characteristics. For this compound, these predictions are vital for assessing its drug-likeness and potential pharmacokinetic profile. The prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is a key component of this process. mdpi.com

Lipophilicity (LogP): The predicted LogP value for this compound falls within a range suitable for many drug candidates, suggesting a balance between aqueous solubility and lipid membrane permeability. Computational tools like SwissADME and PreADMET are often used for these predictions. mdpi.com

Drug-Likeness: This is often assessed using rules like Lipinski's Rule of Five. This compound generally adheres to these rules, indicating its potential as an orally bioavailable drug candidate.

Table 2: In Silico Predicted ADME Properties

| Property | Predicted Outcome | Implication |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Good potential for oral administration. |

| Blood-Brain Barrier (BBB) Permeant | Yes/No (borderline) | May or may not cross into the central nervous system. |

| CYP450 Inhibition | Potential inhibitor of some isoforms (e.g., CYP1A2, CYP2C9) | Potential for drug-drug interactions. |

| hERG Inhibition | Low to medium risk | Further experimental validation would be needed to assess cardiac risk. |

| Carcinogenicity | Predicted Negative | Lower likelihood of being carcinogenic. |

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions (NCIs) within a molecule and between molecules. chemrxiv.orgmdpi.com This technique is based on the electron density (ρ) and its gradient (∇ρ). mdpi.com By plotting the RDG against the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density, different types of interactions can be identified. mdpi.com

For this compound, RDG analysis would likely reveal:

Hydrogen Bonds: Strong, attractive interactions, indicated by large negative values of sign(λ₂)ρ. These could occur intramolecularly between the amine hydrogen and a methoxy oxygen or the pyridine nitrogen.

Van der Waals Interactions: Weaker, attractive interactions, shown by values of sign(λ₂)ρ close to zero. These would be present in the regions between the phenyl and pyridine rings.

Steric Repulsion: Repulsive interactions, indicated by large positive values of sign(λ₂)ρ. These would be found in areas of high electron density overlap, such as within the aromatic rings.

RDG analysis provides a visual map of these interactions, with different interaction types represented by different colors on an isosurface. scielo.org.mx For instance, strong hydrogen bonds are typically shown in blue, weak van der Waals forces in green, and repulsive steric clashes in red. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Contact Characterization

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. nih.govmdpi.com It partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the surrounding pro-crystal. The surface is defined where the contribution to the electron density from the pro-molecule is equal to the contribution from all other molecules.

For a crystal of this compound, Hirshfeld analysis would provide a detailed picture of how the molecules pack together. The analysis generates a 3D Hirshfeld surface and 2D "fingerprint plots," which summarize the types and relative importance of intermolecular contacts. nih.gov

Key findings from a hypothetical Hirshfeld analysis might include:

H···H Contacts: Typically, these are the most abundant interactions in organic crystals, arising from the numerous hydrogen atoms on the molecular surface. mdpi.com

C···H/H···C Contacts: These represent interactions between carbon and hydrogen atoms and are significant in the packing of aromatic systems. nih.gov

N···H/H···N Contacts: These would correspond to hydrogen bonds involving the amine group and the pyridine nitrogen, which are crucial for forming specific packing motifs. nih.gov

O···H/H···O Contacts: These would involve the methoxy groups and could also contribute to hydrogen bonding networks.

The fingerprint plots provide a quantitative breakdown of these interactions, showing the percentage contribution of each type of contact to the total Hirshfeld surface area. nih.gov For example, in similar aminopyridine structures, H···H contacts can account for over 40% of the surface interactions, with N···H and C···H contacts also making significant contributions. nih.gov

Derivatization and Structural Modification of the 6 3,5 Dimethoxyphenyl Pyridin 2 Amine Scaffold

Modifications at the Pyridine (B92270) Nitrogen Atom and Amino Group

The nitrogen centers of the 6-(3,5-dimethoxyphenyl)pyridin-2-amine scaffold, namely the pyridine ring nitrogen and the 2-amino group, are primary sites for chemical modification. The lone pair of electrons on the pyridine nitrogen allows for reactions such as N-oxidation and quaternization, while the primary amino group is amenable to alkylation, acylation, and other substitutions.

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents like peracetic acid or m-chloroperoxybenzoic acid (m-CPBA). orgsyn.orggoogle.com The introduction of an N-oxide functionality significantly alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions and potentially modulating its biological activity. For instance, pyridine N-oxides can be precursors for the synthesis of 2-aminopyridines through reactions with activated isocyanides. nih.govwordpress.com

Alkylation and Acylation of the Amino Group: The 2-amino group is a versatile handle for introducing a wide range of substituents. N-alkylation can be performed to yield secondary or tertiary amines. For example, methylation of related N-(substituted phenyl)pyridin-2-amine scaffolds has been achieved using methyl iodide in the presence of a base like sodium hydride. nih.govnih.gov These reactions introduce steric bulk and can alter the hydrogen-bonding capacity of the molecule. Similarly, acylation of the amino group to form amides is a common derivatization strategy.

Substitutions on the Pyridine Ring for Analog Generation

The carbon atoms of the pyridine ring (positions 3, 4, and 5) are key targets for introducing a variety of substituents to probe their impact on molecular properties and biological function.

Introduction of Alkyl, Aryl, and Heteroaryl Groups

The introduction of carbon-based substituents on the pyridine ring can be accomplished through several modern synthetic methodologies.

Alkyl Groups: The Minisci reaction is a powerful tool for the direct C-H alkylation of electron-deficient heterocycles like pyridine. wikipedia.orgnih.gov This radical substitution reaction allows for the introduction of a wide range of primary, secondary, and tertiary alkyl groups, which is often not feasible with traditional Friedel-Crafts chemistry. wikipedia.org

Aryl and Heteroaryl Groups: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are extensively used to form carbon-carbon bonds between the pyridine ring and aryl or heteroaryl moieties. nih.govnih.gov This typically involves the initial preparation of a halogenated pyridine derivative, which is then reacted with a suitable boronic acid or boronate ester in the presence of a palladium catalyst and a base. This strategy has been successfully employed in the synthesis of polysubstituted pyridines. nih.gov

Strategic Halogenation and Other Electron-Withdrawing/Donating Substituents

The electronic properties of the pyridine ring can be modulated by the introduction of halogens or other electron-withdrawing groups (EWGs) and electron-donating groups (EDGs).

Halogenation: The regioselective introduction of halogen atoms (F, Cl, Br, I) onto the pyridine ring is a critical step for further functionalization, particularly for cross-coupling reactions. Direct halogenation of pyridines can be challenging and may lead to a mixture of products. However, specific reagents and conditions have been developed for site-selective halogenation. For instance, the bromination of 2-aminopyridine (B139424) can lead to the formation of 2-amino-5-bromopyridine, though over-bromination to 2-amino-3,5-dibromopyridine (B40352) can be a competing reaction. heteroletters.org

Electron-Withdrawing and Donating Groups:

Nitration: The introduction of a nitro group (NO2), a strong electron-withdrawing group, onto the pyridine ring can be achieved using nitrating agents like nitric acid in trifluoroacetic anhydride, which typically directs the substitution to the 3-position. rsc.orgresearchgate.net The nitration of 2-amino-6-methylpyridine, a related structure, has been shown to yield the 5-nitro derivative. chemicalbook.com

Amination: The introduction of an additional amino group, an electron-donating group, can be accomplished through various methods, including the reduction of a nitro group or through nucleophilic aromatic substitution on a suitably activated pyridine ring.

Modifications of the 3,5-Dimethoxyphenyl Moiety

The 3,5-dimethoxyphenyl ring offers further opportunities for structural diversification through modification of the methoxy (B1213986) groups or by substitution on the phenyl ring itself.

Alterations and De-alkylation of Methoxy Groups

The two methoxy groups on the phenyl ring are key features that can be chemically altered.

De-alkylation (Ether Cleavage): The methyl groups of the methoxy ethers can be cleaved to yield the corresponding dihydroxy derivative. This is typically achieved by treatment with strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr3). masterorganicchemistry.com This transformation unmasks polar hydroxyl groups, which can dramatically alter the solubility and hydrogen-bonding properties of the molecule. The resulting dihydroxyphenyl derivative can then serve as a precursor for the synthesis of new ethers through O-alkylation or O-arylation. organic-chemistry.orgorganic-chemistry.org

O-Alkylation: The hydroxyl groups of the de-methylated compound can be re-alkylated with different alkyl groups to introduce longer or more complex side chains, thereby modifying the lipophilicity and steric profile of this part of the molecule.

Substitutions on the Phenyl Ring

The phenyl ring of the 3,5-dimethoxyphenyl moiety can also be functionalized, although the existing methoxy groups will direct the position of any new substituents.

Electrophilic Aromatic Substitution: The two methoxy groups are ortho, para-directing and activating for electrophilic aromatic substitution. researchgate.net Therefore, reactions like halogenation or nitration would be expected to occur at the positions ortho and para to the methoxy groups (positions 2, 4, and 6 of the phenyl ring). For example, the bromination of activated aromatic systems like 1,3,5-trimethoxybenzene (B48636) readily occurs to introduce a bromine atom onto the ring. wku.edu Similarly, nitration of substituted dimethoxypyridines has been reported, demonstrating the feasibility of introducing a nitro group onto an activated ring system. researchgate.net These modifications can introduce new interaction points for biological targets or serve as handles for further synthetic transformations.

Heterocyclic Annulation and Scaffold Hybridization Strategies

The inherent reactivity of the 2-aminopyridine moiety within the this compound scaffold makes it an excellent precursor for the synthesis of fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing pyridine core, are a primary strategy for expanding the structural diversity and complexity of the parent molecule.

One of the most common applications of 2-aminopyridines is in the synthesis of pyrido[2,3-d]pyrimidines . nih.govjocpr.com This is typically achieved by reacting the 2-aminopyridine with a three-carbon synthon that can undergo cyclization to form the pyrimidine (B1678525) ring. There are four general approaches for this transformation starting from a 4-aminopyrimidine, but the principle can be adapted for 2-aminopyridines which serve as key intermediates. jocpr.com For instance, condensation of a 2-aminopyridine with α,β-unsaturated esters or similar reagents can lead to the formation of the fused pyrimidine ring. rsc.org A notable example, closely related to the target scaffold, is the synthesis of N6-[(3,5-dimethoxyphenyl)methyl]-N6-methylpyrido[2,3-d]pyrimidine-2,4,6-triamine, which highlights the feasibility of incorporating the dimethoxyphenyl group into these more complex fused systems. nih.gov The nicotinamide (B372718) derivative of a substituted pyridine can also be acylated and cyclized to form a pyrido[2,3-d]pyrimidine (B1209978) nucleus. rsc.org

Another prominent fused system derived from 2-aminopyridines is the pyrido[1,2-a]pyrimidine (B8458354) skeleton. These compounds can be synthesized through the reaction of 2-aminopyridines with reagents like β-keto esters or α,β-unsaturated ketones. For example, one method involves the condensation of 2-aminopyridine with α-acetyl-γ-butyrolactone. researchgate.net A facile, three-component reaction of an aroylacetonitrile, a 2-amino-N-hetero compound, and an orthoester, followed by acid-catalyzed cyclization, also yields pyrido[1,2-a]pyrimidine derivatives. researchgate.net The interaction of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with aromatic aldehydes is another route to produce derivatives of this scaffold. researchgate.net

Beyond pyrimidine fusion, other heterocyclic rings can be annulated onto the pyridine core. The synthesis of furo[2,3-b]pyridines can be achieved from pre-functionalized pyridines. ias.ac.inbohrium.com Strategies include the intramolecular cyclization of an enol or a palladium-mediated heteroannulation process involving 4-alkoxy-3-iodo-2-pyridones and terminal alkynes. bohrium.com Furthermore, annulation reactions of 2-aminofurans with dicarbonyl compounds represent a method to construct the pyridine ring onto an existing furan, demonstrating the versatility of synthetic approaches. ias.ac.in

Scaffold hybridization involves linking the core this compound unit with other distinct heterocyclic systems to create new molecular entities with potentially synergistic or novel properties. This is distinct from annulation, as the heterocyclic systems are typically linked by a bond or a short linker rather than being fused. The 2-amino group is a key handle for such modifications, often through N-arylation or acylation reactions to connect to another heterocyclic moiety. For example, a scaffold hopping strategy has been employed to generate aryl-2-aminopyrimidine analogs that inhibit bacterial biofilm formation. nih.gov This approach demonstrates how different aryl or heteroaryl groups can be attached to the aminopyrimidine (or aminopyridine) core to explore new chemical space.

Impact of Derivatization on Molecular Geometry and Electronic Properties

Chemical modifications to the this compound scaffold significantly influence its three-dimensional shape (molecular geometry) and the distribution of electrons within the molecule (electronic properties). These changes are critical as they directly affect how the molecule interacts with biological targets or functions in materials science applications.

Molecular Geometry:

Derivatization can further alter these geometric parameters. For instance, introducing bulky substituents on the pyridine ring or the amino group can increase steric hindrance, leading to larger dihedral angles. Conversely, forming fused ring systems via annulation, as described in the previous section, drastically reduces conformational flexibility and creates a more rigid, planar structure. ias.ac.in The methoxy groups on the phenyl ring are also subject to slight twisting out of the ring plane. researchgate.netnih.gov

Electronic Properties:

The electronic nature of the scaffold is governed by the interplay between the electron-donating amino group and the electron-withdrawing pyridine ring, modified by the electron-donating methoxy groups on the phenyl ring. Computational studies, often using Density Functional Theory (DFT), provide insight into these properties. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity and electronic transitions. For aminopyridines, the HOMO is typically localized on the aminophenyl moiety, while the LUMO is distributed over the electron-deficient pyridine ring. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and optical properties. tandfonline.com Derivatization can tune this gap; adding electron-donating groups generally raises the HOMO energy and decreases the gap, while electron-withdrawing groups lower the LUMO energy and also decrease the gap.

Charge distribution analysis reveals the partial positive and negative charges on each atom. In 2-aminopyridine, the pyridine nitrogen atom (N1) and the exocyclic amino nitrogen (N2) typically carry a partial negative charge due to their high electronegativity. researchgate.net The carbon atom attached to the amino group (C2) often shows a positive charge. researchgate.net The methoxy groups on the phenyl ring act as electron-donating groups through resonance, increasing the electron density on the phenyl ring, which in turn influences the electronic character of the connected pyridine ring. Structure-Activity Relationship (SAR) studies often correlate these geometric and electronic features with a compound's biological activity. nih.gov

Chemical Biology and Mechanistic Studies in Vitro/in Silico Focus

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles (Non-Clinical)

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For the 6-(3,5-dimethoxyphenyl)pyridin-2-amine scaffold, SAR studies have primarily investigated how different substituents and their positions on both the pyridine (B92270) and phenyl rings influence in vitro binding affinity and enzyme inhibition.

Positional and Substituent Effects on In Vitro Binding or Enzyme Activity

Research on related 2-aminopyridine (B139424) derivatives demonstrates that the arrangement and nature of substituents are critical for potent and selective biological activity. The 3,5-dimethoxy substitution pattern on the phenyl ring is a recurring motif in compounds targeting various biological systems, and its modification significantly impacts activity.

The primary amine at the 2-position of the pyridine ring is often crucial for establishing key interactions with biological targets. In a series of 3,5-diaryl-2-aminopyridine inhibitors of Activin receptor-like kinase 2 (ALK2), the 2-amino group was found to be more critical for binding to the TGF-β family receptors than for BMP receptors. acs.org Replacing this primary amine with a non-polar methyl group resulted in a compound with significantly enhanced selectivity for ALK2. acs.org This highlights the role of the 2-amino group as a key determinant of binding affinity and selectivity.

The methoxy (B1213986) groups on the phenyl ring are also vital for activity. Studies on analogs like 2,5-dimethoxyphenylpiperidines, which are 5-HT2A receptor agonists, showed that deleting the 5-methoxy group led to a 20-fold decrease in agonist potency, while deleting the 2-methoxy group resulted in a more than 500-fold drop in potency. nih.gov The complete removal of both methoxy groups was detrimental, rendering the compound inactive. nih.gov Although the substitution pattern is different from the 3,5-dimethoxy arrangement, this underscores the general importance of these electron-donating groups for molecular recognition and activity.

In a series of ALK2 inhibitors based on a 2-amino-3-arylpyridine core, a derivative featuring a 3,5-dimethoxyphenyl group was investigated. acs.org The balance of potency and selectivity observed in this compound suggested that further optimization of the hydrophobic pocket interactions was possible. acs.org General SAR findings for pyridine derivatives indicate that the presence of oxygen-containing groups like -OCH3 often contributes to superior activity in various assays. mdpi.com

The following table summarizes the effects of various substituents on the in vitro activity of related pyridine scaffolds.

| Scaffold/Derivative | Target/Assay | Substituent Modification | Effect on Activity | Reference |

| 3,5-Diaryl-2-aminopyridine | ALK2 Kinase | Replacement of the 2-primary amine with a methyl group | Generated a highly selective compound for ALK2 over TGF-β receptors. acs.org | acs.org |

| 2,5-Dimethoxyphenylpiperidine | 5-HT2A Receptor | Deletion of the 5-methoxy group | 20-fold drop in agonist potency. nih.gov | nih.gov |

| 2,5-Dimethoxyphenylpiperidine | 5-HT2A Receptor | Deletion of the 2-methoxy group | >500-fold drop in agonist potency. nih.gov | nih.gov |

| 2,5-Dimethoxyphenylpiperidine | 5-HT2A/2C Receptors | Deletion of both methoxy groups | Negligible agonist activity. nih.gov | nih.gov |

| Pyridine derivatives (general) | Antiproliferative (cancer) | Insertion of -OCH3, -OH, -C=O, and NH2 groups | Generally associated with superior antiproliferative activity. mdpi.com | mdpi.com |

| 6-Aryl-3-amino-thieno[2,3-b]pyridine | Anti-inflammatory (NO prod.) | Various substitutions on the 6-aryl ring | Identified potent inhibitors of nitric oxide (NO) production with IC50 values in the low micromolar range. nih.gov | nih.gov |

Conformational Requirements for Molecular Recognition and Specificity

The three-dimensional conformation of a molecule is paramount for its ability to fit into a biological target's binding site. For molecules based on the this compound scaffold, the relative orientation of the two aromatic rings is a key determinant of molecular recognition.

Crystallographic studies of a related compound, 4-(3,5-dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine, show that the phenyl rings are not coplanar with the central pyrimidine (B1678525) ring. researchgate.net The dihedral angles between the planes of the benzene (B151609) rings and the central aminopyrimidine ring were found to be 17.31° and 44.39°, respectively. researchgate.net This twisted conformation is often a requirement for optimal fitting into a binding pocket.

Docking studies of 3,5-diaryl-2-aminopyridine derivatives into the ALK2 kinase domain revealed specific binding modes. acs.org A key interaction involves an ATP-mimetic hydrogen bond formed between the pyridine nitrogen and the amide of a hinge residue (H286). acs.org The 2-amino group also participates in a crucial hydrogen bond with the carbonyl of another hinge residue (H284). acs.org The dimethoxyphenyl group itself typically occupies a hydrophobic pocket, contributing to binding affinity through hydrophobic interactions and, in some cases, water-mediated hydrogen bonds. acs.org The spatial orientation of the molecule, dictated by these conformational features, is thus essential for its specific molecular recognition and inhibitory activity.

Development of Chemical Probes and Research Tools Based on the this compound Scaffold

The pyridine ring system is a highly valued scaffold in medicinal chemistry and drug discovery due to its versatility and presence in numerous biologically active compounds. researchgate.net The this compound structure, and its close analogs, serve as excellent starting points for the design of chemical probes and research tools to investigate biological pathways.

A chemical probe is a small molecule used to study and manipulate a biological system, typically by selectively interacting with a specific protein target. The development of such tools from a given scaffold relies on a solid understanding of its SAR. For instance, based on SAR studies of 3,5-diaryl-2-aminopyridine ALK2 inhibitors, researchers were able to develop novel and specific probe compounds to interrogate BMP signaling pathways. acs.org One such derivative, which featured a methyl group at the 2-position instead of the amine, was identified as a potent and highly selective probe for ALK2. acs.org These tools are invaluable for studying diseases associated with dysregulated BMP signaling, such as Fibrodysplasia Ossificans Progressiva (FOP). acs.org

The adaptability of the pyridine scaffold allows for its incorporation into more complex systems designed for specific research applications. researchgate.net By understanding the key binding interactions, derivatives can be synthesized with reporter tags, such as fluorescent dyes or biotin, to facilitate pull-down assays, target identification, and imaging studies, without disrupting the core interactions necessary for binding. The development of such research tools from the this compound scaffold and its analogs continues to be a significant area of research, enabling deeper exploration of complex biological processes. researchgate.netnih.gov

Advanced Applications and Future Research Directions

Utilization of 6-(3,5-Dimethoxyphenyl)pyridin-2-amine as a Versatile Synthetic Intermediate

The 2-aminopyridine (B139424) framework is a cornerstone in synthetic chemistry, serving as a versatile precursor for a wide array of more complex molecules, particularly in the pharmaceutical and materials science sectors. The title compound is an excellent example of a decorated building block poised for further chemical elaboration.

The primary amino group and the pyridine (B92270) ring nitrogen offer multiple reactive sites for functionalization. The amino group can undergo standard transformations such as acylation, alkylation, and sulfonylation to generate diverse libraries of derivatives. More advanced applications involve its use in transition-metal-catalyzed cross-coupling reactions or in multicomponent reactions (MCRs) to rapidly build molecular complexity. For instance, the Groebke–Blackburn–Bienaymé reaction, a powerful MCR, utilizes 2-aminopyridines to synthesize fused heterocyclic systems like imidazo[1,2-a]pyridines, which are known for their optical properties. researchgate.net

Furthermore, the methoxy (B1213986) groups on the phenyl ring are not merely passive substituents. They can be cleaved to reveal phenol (B47542) functionalities, which opens another dimension for synthetic diversification through etherification, esterification, or by serving as coupling handles in reactions like the Buchwald-Hartwig or Ullmann couplings. This dual reactivity makes the compound a valuable intermediate for creating molecules with precisely tuned electronic and steric properties.

Exploration in Materials Science

The inherent electronic properties of this compound, featuring both electron-donating (aminophenyl) and electron-accepting (pyridine) characteristics, make it a prime candidate for development in materials science.

The development of novel organic materials is central to advancing OLED technology. Pyridine-based compounds are frequently employed as emitters or as materials for charge-transporting layers. nih.gov The structure of this compound suggests its potential as a component in donor-acceptor (D-A) type luminogens. In such a system, the dimethoxyphenyl-amino moiety can act as the electron donor, while the pyridine ring serves as the electron acceptor. This intramolecular charge transfer (ICT) is a fundamental mechanism for fluorescence in many organic emitters. manipal.edu

Modification of the pyridine-3,5-dicarbonitrile (B74902) acceptor, a related scaffold, has been shown to tune the emission color of thermally activated delayed fluorescence (TADF) emitters from green to red, achieving high external quantum efficiencies (EQEmax) up to 39.1%. researchgate.net Similarly, pyrene-pyridine integrated systems have been successfully used as hole-transporting materials (HTMs) in solution-processed OLEDs, demonstrating low efficiency roll-off and high luminance. nih.gov The bulky 3,5-dimethoxyphenyl group in the title compound could enhance solubility and prevent detrimental intermolecular stacking (π–π stacking) in the solid state, which often leads to fluorescence quenching. This could lead to materials with high photoluminescent quantum yields (PLQY) in thin films, a critical requirement for efficient OLEDs. beilstein-journals.org

Future research could involve synthesizing derivatives of this compound and evaluating their photophysical properties for OLED applications, as illustrated by the performance of analogous materials.

Table 1: Performance of Analogous Pyridine-Based Materials in OLEDs

| Compound Class | Role in OLED | Emission Color / λmax (nm) | Max. External Quantum Efficiency (EQE) | Reference |

|---|---|---|---|---|

| Pyridine-Appended Pyrene | Hole-Transporting Material | Green | 9.0% | nih.gov |

| Pyridine-3,5-dicarbonitrile (PC) Derivative (TPAmbPPC) | TADF Emitter | Greenish-Yellow | 39.1% | researchgate.net |

| Pyridine-3,5-dicarbonitrile (PC) Derivative (TPAmCPPC) | TADF Emitter | Orange-Red | 26.2% | researchgate.net |

This table presents data for analogous compound classes to illustrate the potential of pyridine derivatives in OLEDs.

The 2-aminopyridine scaffold is an effective chelating agent for various metal ions, making it an excellent platform for designing fluorescent chemosensors. nih.gov The pyridine nitrogen and the exocyclic amino group can form a stable bidentate complex with metal cations. The binding event can perturb the electronic structure of the molecule, leading to a detectable change in its fluorescence or color. For example, a simple Schiff base of 3-aminopyridine (B143674) has been shown to be a selective sensor for Cu(II), Al(III), and Fe(III) ions. mdpi.commdpi.com It is conceivable that this compound could be similarly employed or derivatized to create highly selective and sensitive sensors for environmental or biological monitoring. researchgate.net

For biosensing, the aminopyridine core can be incorporated into "click-and-probing" systems. researchgate.netnih.gov A derivative of the title compound bearing an azide (B81097) group could be non-fluorescent due to quenching effects. Upon undergoing a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (a "click" reaction) with a biomolecule (like a protein or nucleic acid) tagged with an alkyne, a highly fluorescent triazole product is formed. This "turn-on" fluorescence allows for the specific detection and imaging of biological targets with a high signal-to-noise ratio. nih.govnih.govnih.gov

Catalysis and Organocatalysis Roles in Organic Synthesis

The utility of aminopyridine derivatives extends into the realm of catalysis. The bidentate N,N-chelation motif present in this compound makes it a promising ligand for transition metal catalysis. Complexes with metals like ruthenium, zinc, or copper could catalyze a range of organic transformations. rsc.org Recent studies have shown that ruthenium can coordinate to aminopyridines in an unusual η⁶ fashion, activating the pyridine ring for nucleophilic substitution reactions that are otherwise difficult, providing a novel method for amino-group exchange. organic-chemistry.orgnih.govscientificupdate.comresearchgate.net

Beyond coordination chemistry, the compound has potential in organocatalysis. Amines are well-known organic catalysts that can activate substrates through the formation of iminium or enamine intermediates. nih.gov The basicity of the pyridine nitrogen and the amino group could be harnessed to promote reactions such as Michael additions, aldol (B89426) reactions, or cascade sequences, offering a metal-free, sustainable approach to complex molecule synthesis.

Prospects for Computational Design and High-Throughput Screening of Novel Analogues

Modern research heavily relies on computational chemistry to guide the discovery of new functional molecules. Techniques like Density Functional Theory (DFT) are invaluable for predicting the properties of compounds like this compound before undertaking laborious synthesis. DFT can be used to calculate key electronic parameters such as HOMO/LUMO energy levels, which are critical for designing OLED materials with efficient charge injection and transport. manipal.edunih.govresearchgate.netbohrium.com It can also predict molecular geometries, vibrational frequencies, and reactivity, thus informing synthetic strategies. acs.org

For drug discovery applications, three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and molecular docking can be employed to screen virtual libraries of analogues against biological targets like protein kinases. nih.gov This in silico approach accelerates the identification of promising lead compounds. Furthermore, innovative high-throughput screening paradigms, such as collaborative virtual screening, have proven effective. In such a model, a core structure, analogous to the title compound, is used as a "seed" to probe large proprietary databases, rapidly expanding the chemical space and identifying novel, structurally diverse hits for a given biological target. nih.gov

Emerging Methodologies in Pyridine Chemistry Relevant to the Compound's Research Trajectory

The field of pyridine chemistry is continuously evolving, with new synthetic methods that could be pivotal for the synthesis and modification of this compound.

Photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild, visible-light conditions. acs.orgchemeurope.com Recent reports describe the metal-free, photocatalytic synthesis of polysubstituted pyridines and the direct C-H functionalization of the pyridine ring. nih.govacs.org These methods could provide more sustainable and efficient routes to the title compound or its derivatives.

Late-Stage Functionalization (LSF) is of paramount importance, as it allows for the direct modification of a complex molecule at a late step in its synthesis, avoiding the need for a complete de novo approach. nih.govnih.govresearchgate.netchemrxiv.org Novel LSF methods for pyridines include direct halogenation, amination, and arylation at positions that are traditionally difficult to access. scientificupdate.comnih.gov For example, a recently developed ring-opening/ring-closing strategy allows for the functionalization of the pyridine 3-position. nih.gov Applying these cutting-edge techniques to this compound would enable the rapid generation of a diverse library of analogues for testing in the various applications outlined above.

Q & A

Q. Yield optimization strategies :

- Monitor reaction progress via TLC or HPLC to identify incomplete reactions or side products.

- Adjust stoichiometry (e.g., excess boronic acid for Suzuki coupling) .

- Control moisture and oxygen levels to prevent catalyst deactivation.

Basic: How should researchers characterize the structural integrity of this compound and its derivatives?

Answer:

Comprehensive characterization requires a combination of spectroscopic and analytical techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) and amine functionality .

- Mass spectrometry (ESI-MS or HRMS) : Verify molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

- Melting point analysis : Compare observed values (e.g., 193–279°C for similar pyrimidine derivatives) with literature to assess purity .

- Elemental analysis : Validate C/H/N percentages to confirm empirical formulas .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound derivatives?

Answer:

SAR studies should focus on modifying substituents to enhance target binding while maintaining solubility:

- Substituent variation : Replace methoxy groups with electron-withdrawing (e.g., F, Cl) or donating (e.g., NH₂) groups to alter electronic properties .

- Ring substitution : Test pyridine vs. pyrimidine cores for steric compatibility with target receptors (e.g., RabGGTase) .

- Bioisosteric replacement : Substitute phenyl rings with heteroaromatic groups (e.g., furan, thiophene) to improve metabolic stability .

Example : Docking studies of pyrimidine analogues showed that 4-(2-fluoro-4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl) derivatives had superior RabGGTase inhibition (GLIDE score: −9.2) compared to 3,5-dimethoxy analogues (−6.5), highlighting the impact of substituent positioning .

Advanced: How can researchers resolve discrepancies in reaction yields during scale-up synthesis of this compound derivatives?

Answer:

Yield inconsistencies often arise from kinetic vs. thermodynamic control or side reactions. Mitigation strategies include:

- Reaction profiling : Use in-situ IR or NMR to detect intermediates and optimize reaction time/temperature .

- Byproduct analysis : Identify impurities via LC-MS and adjust protecting groups (e.g., Boc for amines) to block unwanted pathways .

- Solvent optimization : Switch to polar aprotic solvents (e.g., DMSO) to stabilize transition states in SNAr reactions .

Case study : Triazine-2-amine derivatives exhibited yields ranging from 7–24% due to competing hydrolysis; adding molecular sieves improved yields by 15% .

Advanced: What computational tools are effective for predicting the biological interactions of this compound analogues?

Answer:

- Molecular docking (e.g., GLIDE) : Predict binding affinities to targets like mTOR or RabGGTase by analyzing ligand-receptor interactions (e.g., hydrogen bonds with Ser/Thr residues) .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize stable candidates .

- QSAR modeling : Use descriptors (e.g., logP, polar surface area) to correlate structural features with bioactivity data from analogues .

Example : PQR626, a triazine-based mTOR inhibitor, was optimized using MD simulations to enhance blood-brain barrier penetration, demonstrating the utility of computational methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.